Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC20546900
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClNO3 |
|---|---|
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3 |
| Standard InChI Key | GQEDFZBZDWBFIH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 4-position with a 4-chlorophenoxy group and at the 2-position with a methyl ester. The stereochemistry of the pyrrolidine ring influences its interactions with biological targets, though specific configurations (e.g., 2S,4S) are more commonly studied in related derivatives . The chlorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability in drug candidates.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution |
|---|---|---|---|
| Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate | 255.70 | Cl | |
| Methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate | 290.14 | Cl, Cl | |
| Methyl (2S,4S)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride | 292.15 | Cl |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring followed by functionalization. A common approach includes:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
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Phenoxy Substitution: Nucleophilic aromatic substitution using 4-chlorophenol under basic conditions.
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Esterification: Reaction with methanol in the presence of thionyl chloride (SOCl₂) or DMF as a catalyst .
For example, methyl 4-chloropicolinate—a related ester—is synthesized via thionyl chloride-mediated esterification of 2-picolinic acid, yielding 85% purity after HPLC analysis . Similar methodologies are adaptable to pyrrolidine systems.
Reaction Optimization
Critical parameters include:
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Temperature: 20–72°C for esterification to prevent decomposition .
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Catalysts: DMF enhances reaction efficiency in chlorination steps .
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Purification: HPLC and recrystallization achieve >95% purity, essential for pharmaceutical intermediates.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Chlorophenoxy Group: Enhances binding to hydrophobic pockets in enzymes .
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Ester Functionality: The methyl ester improves bioavailability by increasing lipophilicity.
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Stereochemistry: 2S,4S configurations in related compounds improve target selectivity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Kinase Inhibitors: Modifications at the 2-position yield candidates for tyrosine kinase inhibition .
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Antiviral Agents: Pyrrolidine cores are explored in alphavirus replication inhibitors .
Material Science
Halogenated pyrrolidines contribute to:
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substitution patterns on the pyrrolidine ring remains complex.
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Scalability: Gram-scale production requires optimized catalytic systems .
Research Opportunities
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